(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
The 3-azabicyclo[3.3.1]nonane structure is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The 3-azabicyclo[3.3.1]nonane structure can be found in the core structure of known bioactive alkaloids . The structure is complex and has been a target for organic chemists .Chemical Reactions Analysis
Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .Scientific Research Applications
Enantio- and Diastereodifferentiating Photoisomerization
The study by Cheung et al. (2000) explored asymmetric induction methods in the photoisomerization of 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives. This research highlights the potential of using chiral esters, amides, and salts in NaY and LiY zeolites for achieving high diastereomeric excess, which could be relevant for the synthesis and application of (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid derivatives in organized media (Cheung et al., 2000).
Conformational Studies
Peters et al. (1975) conducted a study on the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester. By comparing NMR spectra with model compounds, they demonstrated that these compounds exist predominantly in chair-boat conformations, providing insights into the structural behavior of similar bicyclo[3.3.1]nonane derivatives (Peters et al., 1975).
Secondary Metabolites Studies
Research on Senecio burtonii by Ndom et al. (2006) led to the isolation of secondary metabolites, including a shikimic acid derivative. This study showcases the natural occurrence of structurally complex bicyclic compounds, hinting at the diverse biological roles and synthetic potential of bicyclo[3.3.1]nonane derivatives in nature (Ndom et al., 2006).
Synthesis of Non-steroidal Mimetics
Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as non-steroidal 2-methoxyestradiol mimetics, demonstrating cytotoxicity to human lung carcinoma cell lines. This application underscores the potential of this compound derivatives in medicinal chemistry, particularly in the design of anticancer agents (Nurieva et al., 2017).
Substituent Effects on Acidity
A study by Wiberg (2002) on the acidity of weak acids related to bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids provided insights into the influence of substituents on the acidity of bicyclic compounds. This research could have implications for understanding and manipulating the acidic properties of this compound derivatives (Wiberg, 2002).
Future Directions
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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